Cas no 80259-08-1 (N-(4-Methyl-3-nitrophenyl)methanesulfonamide)

N-(4-Methyl-3-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by its nitro-substituted aromatic ring and methyl group at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing nitro group and sulfonamide functionality, make it a versatile building block for constructing more complex molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective functionalization, enabling applications in medicinal chemistry and material science. The product is typically supplied with high purity, ensuring reproducibility in synthetic processes.
N-(4-Methyl-3-nitrophenyl)methanesulfonamide structure
80259-08-1 structure
Product Name:N-(4-Methyl-3-nitrophenyl)methanesulfonamide
CAS No:80259-08-1
MF:C8H10N2O4S
MW:230.241000652313
MDL:MFCD00089145
CID:840891
PubChem ID:2796678
Update Time:2025-06-08

N-(4-Methyl-3-nitrophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methyl-3-nitrophenyl)methanesulfonamide
    • 4'-METHYL-3'-NITROMETHANESULFONANILIDE
    • CCG-55804
    • L10175
    • AS-66255
    • SB80923
    • DTXSID60383846
    • A864716
    • MFCD00089145
    • 80259-08-1
    • Oprea1_829250
    • AKOS003978151
    • Maybridge1_000392
    • HMS542J18
    • SR-01000644808-1
    • n-(4-methyl-3-nitrophenyl);methanesulfonamide
    • EN300-741076
    • FT-0722704
    • MDL: MFCD00089145
    • Inchi: 1S/C8H10N2O4S/c1-6-3-4-7(9-15(2,13)14)5-8(6)10(11)12/h3-5,9H,1-2H3
    • InChI Key: WZFHLQAYSGSNKO-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC(C)=C(C=1)[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 230.03612798g/mol
  • Monoisotopic Mass: 230.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.456
  • Boiling Point: 360 ºC
  • Flash Point: 172 ºC

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N-(4-Methyl-3-nitrophenyl)methanesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80259-08-1)N-(4-Methyl-3-nitrophenyl)methanesulfonamide
Order Number:A864716
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):370.0
Email:sales@amadischem.com

Additional information on N-(4-Methyl-3-nitrophenyl)methanesulfonamide

Professional Introduction to N-(4-Methyl-3-nitrophenyl)methanesulfonamide (CAS No. 80259-08-1)

N-(4-Methyl-3-nitrophenyl)methanesulfonamide, a compound with the chemical identifier CAS No. 80259-08-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of methanesulfonamides, which are widely recognized for their diverse applications in medicinal chemistry and agrochemical formulations. The structural uniqueness of this molecule, characterized by the presence of a 4-methyl-3-nitrophenyl moiety, makes it a subject of intense study due to its potential pharmacological properties.

The methanesulfonamide functional group in N-(4-Methyl-3-nitrophenyl)methanesulfonamide imparts specific chemical reactivity and stability, which are crucial factors in drug design and development. Methanesulfonamides are known for their ability to act as intermediates in the synthesis of various bioactive compounds. The nitro group substituent at the 3-position of the phenyl ring enhances the electrophilic nature of the molecule, making it a valuable candidate for further functionalization and derivatization.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-(4-Methyl-3-nitrophenyl)methanesulfonamide has emerged as a promising candidate in this context. Studies have demonstrated its potential role in modulating various biological pathways, including inflammation and pain management. The nitro group, in particular, has been investigated for its ability to engage with biological targets such as enzymes and receptors, leading to the development of new pharmacophores.

One of the most compelling aspects of N-(4-Methyl-3-nitrophenyl)methanesulfonamide is its versatility in chemical synthesis. The presence of both the methyl and nitro substituents on the phenyl ring allows for a wide range of reactions, including nucleophilic substitution, reduction, and coupling reactions. These reactions are essential for modifying the molecule's structure and optimizing its pharmacological properties. Researchers have leveraged these synthetic possibilities to create derivatives with enhanced binding affinity and selectivity towards specific biological targets.

The pharmaceutical industry has shown particular interest in methanesulfonamides due to their favorable pharmacokinetic profiles. N-(4-Methyl-3-nitrophenyl)methanesulfonamide, with its unique structural features, is being explored as a lead compound for the development of new drugs targeting neurological disorders, autoimmune diseases, and infectious diseases. Preclinical studies have highlighted its potential in inhibiting key enzymes involved in disease pathogenesis, thereby offering a novel therapeutic approach.

Advances in computational chemistry and molecular modeling have further accelerated the discovery process for compounds like N-(4-Methyl-3-nitrophenyl)methanesulfonamide. These tools allow researchers to predict the molecular interactions and binding affinities of the compound with biological targets with high accuracy. This has enabled the rapid identification of promising candidates for further experimental validation.

The synthesis of N-(4-Methyl-3-nitrophenyl)methanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced catalytic systems has improved the efficiency and yield of these reactions, making it more feasible to produce larger quantities of the compound for research purposes. Additionally, green chemistry principles have been incorporated into synthetic protocols to minimize environmental impact and improve sustainability.

In conclusion, N-(4-Methyl-3-nitrophenyl)methanesulfonamide (CAS No. 80259-08-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:80259-08-1)N-(4-Methyl-3-nitrophenyl)methanesulfonamide
A864716
Purity:99%
Quantity:1g
Price ($):370.0
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